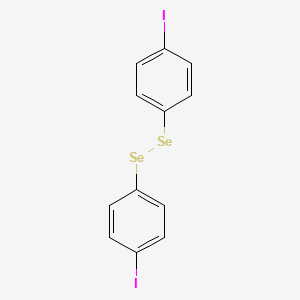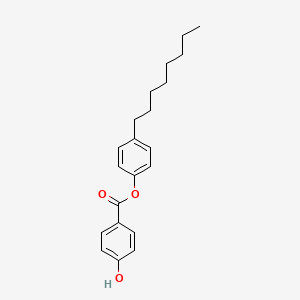
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of four chlorine atoms and a 4-methylphenyl group attached to a phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrachloro(4-methylphenyl)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with 4-methylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphines with various functional groups.
科学研究应用
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Tetrachloro(4-methylphenyl)-lambda~5~-phosphane involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
相似化合物的比较
Similar Compounds
Tetrachlorophenylphosphane: Similar structure but lacks the methyl group.
Tetrachlorobenzylphosphane: Contains a benzyl group instead of a methylphenyl group.
Uniqueness
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other tetrachlorophenylphosphanes. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
51303-75-4 |
|---|---|
分子式 |
C7H7Cl4P |
分子量 |
263.9 g/mol |
IUPAC 名称 |
tetrachloro-(4-methylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl4P/c1-6-2-4-7(5-3-6)12(8,9,10)11/h2-5H,1H3 |
InChI 键 |
MIRQZTLPHDPACO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)P(Cl)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)


![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)


![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)

